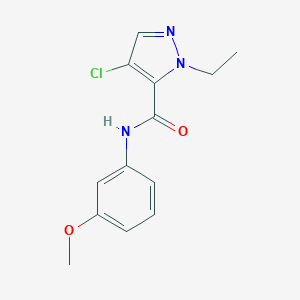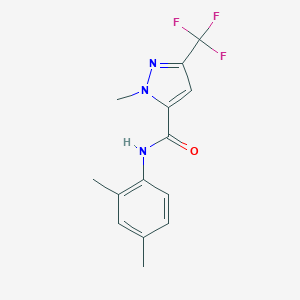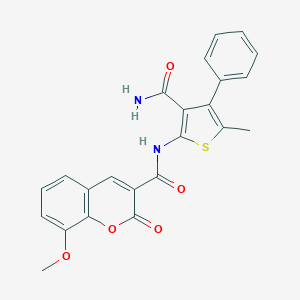![molecular formula C18H18Cl2N2O B214059 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B214059.png)
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone, also known as Ketamine, is a widely used anesthetic and analgesic drug. It was first synthesized in the early 1960s and was approved by the FDA in 1970 for human use. Ketamine is a non-competitive NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain.
作用机制
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone's mechanism of action involves blocking the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone increases the release of glutamate and other neurotransmitters, leading to the activation of downstream signaling pathways that promote synaptic plasticity and neurotrophic factor expression. Additionally, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to activate other receptors, including the AMPA receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has a wide range of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and gene expression. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to increase the release of glutamate, dopamine, and other neurotransmitters, leading to changes in synaptic plasticity and neurotrophic factor expression. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has also been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in protein synthesis and synaptic plasticity. Additionally, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophic factor that promotes neuronal survival and growth.
实验室实验的优点和局限性
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its rapid onset of action, short duration of action, and ability to cross the blood-brain barrier. 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone is also relatively easy to administer and has a low risk of respiratory depression compared to other anesthetic agents. However, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has some limitations for lab experiments, including its potential for abuse and dependence, its effects on cardiovascular and respiratory function, and its potential for inducing psychosis and hallucinations.
未来方向
There are several future directions for the study of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone, including investigating its long-term effects on brain function and behavior, developing new analogs and derivatives with improved therapeutic properties, and exploring its potential for treating other neurological and psychiatric disorders. Additionally, there is a need for further research into the mechanisms underlying 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone's therapeutic effects, including its effects on synaptic plasticity, gene expression, and neurotrophic factor signaling. Finally, there is a need for more research into the safety and efficacy of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone in different patient populations, including children, elderly patients, and patients with comorbid medical conditions.
合成方法
The synthesis of 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone involves the reaction between 4-chlorobenzophenone and 4-chlorophenylpiperazine in the presence of sodium hydride and dimethylformamide (DMF). The reaction takes place under reflux conditions for several hours, and the product is purified by recrystallization using ethanol. The yield of the synthesis is typically around 70%.
科学研究应用
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and pain management. In psychiatry, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been shown to have rapid and robust antidepressant effects in treatment-resistant depression and bipolar disorder. In neurology, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been investigated as a potential treatment for traumatic brain injury, stroke, and neurodegenerative diseases. In pain management, 2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has been used as an analgesic for acute and chronic pain, including cancer pain, neuropathic pain, and complex regional pain syndrome.
属性
产品名称 |
2-(4-Chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
|---|---|
分子式 |
C18H18Cl2N2O |
分子量 |
349.3 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-3-1-14(2-4-15)13-18(23)22-11-9-21(10-12-22)17-7-5-16(20)6-8-17/h1-8H,9-13H2 |
InChI 键 |
ONICURNTUNKYCD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)